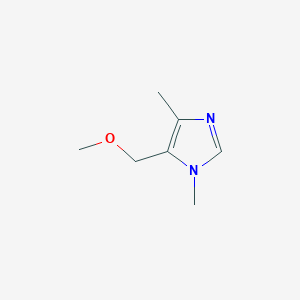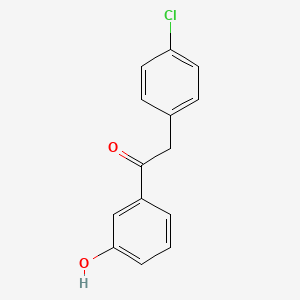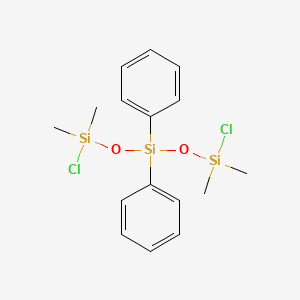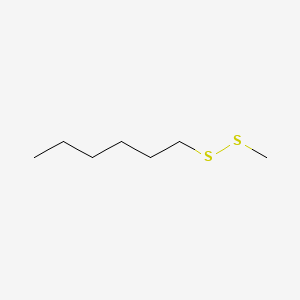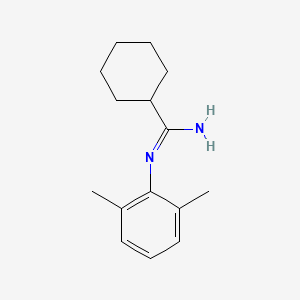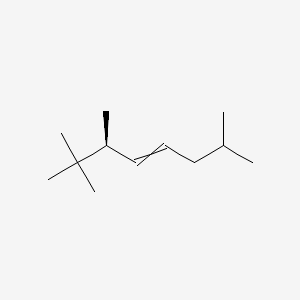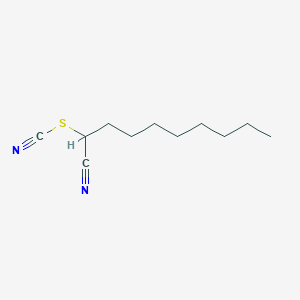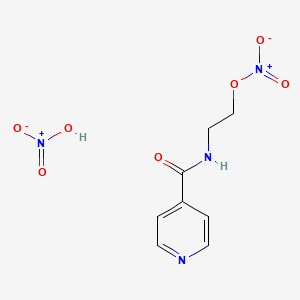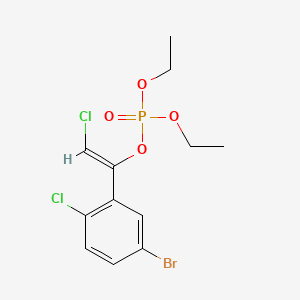
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate is an organophosphate compound characterized by its unique structure, which includes bromine, chlorine, and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate typically involves multiple stepsThe final step involves the phosphorylation of the intermediate compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-2-chlorophenyl)-2-chlorovinyl diethyl phosphate: Similar structure but with a different functional group arrangement.
1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: Another related compound with different substituents on the phenyl ring.
Uniqueness
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
63955-97-5 |
|---|---|
Fórmula molecular |
C12H14BrCl2O4P |
Peso molecular |
404.02 g/mol |
Nombre IUPAC |
[(Z)-1-(5-bromo-2-chlorophenyl)-2-chloroethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-14)10-7-9(13)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
Clave InChI |
DYIQAFYHUXCJID-WQLSENKSSA-N |
SMILES isomérico |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Br)Cl |
SMILES canónico |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
